molecular formula C8H8INO2 B176499 6-Iodopyridine-3-carboxylic acid ethyl ester CAS No. 151917-39-4

6-Iodopyridine-3-carboxylic acid ethyl ester

Cat. No.: B176499
CAS No.: 151917-39-4
M. Wt: 277.06 g/mol
InChI Key: KKKHZZOMDYNIKE-UHFFFAOYSA-N
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Description

Ethyl 6-iodonicotinoate is an organic compound with the chemical formula C8H8INO2. It is a yellow to orange-yellow solid and is primarily used as a building block in organic synthesis . This compound is a derivative of nicotinic acid, where an ethyl ester group is attached to the carboxyl group and an iodine atom is substituted at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-iodonicotinoate can be synthesized through various methods. One common synthetic route involves the iodination of ethyl nicotinate. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production of ethyl 6-iodonicotinoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodonicotinoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-iodonicotinoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-iodonicotinoate involves its interaction with specific molecular targets. In biological systems, it can act as an agonist or antagonist of certain receptors, such as nicotinic acetylcholine receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 6-iodonicotinoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of ethyl 6-iodonicotinoate, particularly its reactivity due to the presence of the iodine atom.

Properties

IUPAC Name

ethyl 6-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKHZZOMDYNIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447381
Record name Ethyl6-iodonicotinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151917-39-4
Record name Ethyl6-iodonicotinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 23.38 g (94.2 mmol) of 6-iodonicotinic acid in 100 ml of dichloromethane was added a solution of 19.86 g (103.6 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in 250 ml of dichloromethane. To this suspension was added 12.40 g (15.8 ml, 269.3 mmol) of ethanol (95%) and 1.15 g (9.4 mmol) of 4-dimethylaminopyridine. The resulting solution mixture was then heated at 50° C. in an oil bath for 24.5 hours, concentrated in vacuo, partitioned between 200 ml of water and 250 ml of ethyl ether, and the layers were separated. The aqueous phase was washed with 2×150 ml-portions of ethyl ether. All organic phases were combined, washed once with 75 ml of brine solution, dried over MgSO4, filtered and concentrated in vacuo to a yellow solid. Purification by flash chromatography (silica, 10% ethyl acetate in hexane) yielded the title compound as a white solid.
Quantity
23.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.86 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.230 g (84.5 mmol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in 90 ml of methylene chloride was cannulated into a mixture of 17.80 g (71.2 mmol) of 6-iodo-nicotinic acid in 30 ml of methylene chloride. The resulting mixture was stirred and 7.85 g (0.171 mmol) of ethanol, and then 0.826 g (6.8 mmol) of 4-dimethylaminopyridine was added and the resulting mixture refluxed at 55° C. for 20 hours and then stirred at room temperature for 12 hours. Ether and water were added and the layers separated. The aqueous layer was extracted with 2×40 ml of ether and the organic portions combined, washed with saturated NaCl, dried over Na2SO4, and concentrated yielding a white solid which was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
16.23 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Quantity
0.826 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of 6-iodonicotinic acid (23.38 g, 94.20 mmol) in dichloromethane (100 ml) was added a solution of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (19.86 g, 103.6 mmol) in dichloromethane (250 ml). To this mixture was added ethanol (12.40 g, 269.27 mmol) followed by dimethylaminopyridine (1.15 g, 9.41 mmol). The mixture was heated at 50° C. for 24.5 hours, concentrated in vacuo, and diluted with water (200 ml) then extracted with ethyl ether (550 ml). The combined organic phases were washed with saturated aqueous NaCl, dried (MgSO4) and concentrated to a yellow solid. Purification by flash chromatography (silica, 10% EtOAc-hexane) afforded the title compound as white needles: mp 48-49° C.; 1H NMR (CDCl3): δ 8.94 (1H, d, J=2.1 Hz), 7.91 (1H, dd, J=2.1, 8.2 Hz), 7.85 (1H, d, J=8.2 Hz), 4.41 (2H, q, J=7.1 Hz), 1.41 (3H, t, J=7.1 Hz).
Quantity
23.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
19.86 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four

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